molecular formula C29H37Cl2NO4 B1615649 Tefenperate CAS No. 77342-26-8

Tefenperate

Cat. No.: B1615649
CAS No.: 77342-26-8
M. Wt: 534.5 g/mol
InChI Key: YDDUWJJLKQBFMH-UHFFFAOYSA-N
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Description

Contextualizing Tefenperate within Contemporary Chemical Biology and Pharmaceutical Science

In the fields of chemical biology and pharmaceutical science, the exploration of novel chemical entities like this compound is fundamental to advancing the understanding of biological processes and discovering new therapeutic agents. tu-dresden.degaf.edu.eg Chemical biology utilizes small molecules to probe and manipulate biological systems, while pharmaceutical science focuses on the discovery, development, and analysis of new drugs. gaf.edu.egjobpcr.com

This compound, identified by the International Nonproprietary Name (INN) this compound and the Unique Ingredient Identifier (UNII) code W5P145L26T, is situated at the intersection of these disciplines. ontosight.ai Its status as an "investigational" compound signifies that it is in the early stages of research, where its chemical and pharmacological properties are being assessed. ontosight.aincats.io Compounds at this stage are crucial for exploring new mechanisms of action and identifying potential lead structures for drug development programs. ontosight.aidrugbank.com The journey of such a compound typically involves extensive preclinical studies, including in vitro and in vivo testing, to determine its interactions with biological targets such as enzymes or receptors. ontosight.ai

Evolution of Research Interest and Foundational Discoveries Pertaining to this compound

The evolution of research interest in a compound often begins with its synthesis and initial screening for biological activity. While specific foundational discoveries detailing the initial synthesis and discovery of this compound are not extensively documented in public literature, its appearance in patent filings indicates early-stage research and development interest. google.comgoogle.comjustia.com These patents often list numerous compounds, including this compound, as part of broader claims for new therapeutic or diagnostic agents, suggesting its origin may lie in high-throughput screening or rational drug design programs aimed at specific biological targets. google.comgoogle.com

The designation of this compound as an investigational compound suggests that initial findings may have shown some promise, warranting further study. ncats.io However, the limited availability of published research could indicate that the compound did not proceed to later stages of clinical development or that the research has been kept proprietary. The trajectory for many investigational compounds involves rigorous preclinical assessment, and only a small fraction advance to become approved medicines.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic and industrial inquiry into an investigational compound like this compound is to thoroughly characterize its properties and potential. opusproject.eucityu.edu This process is a cornerstone of quality research, beginning with a clear objective to address a specific problem or gap in knowledge. opusproject.eu

The scope of this inquiry typically encompasses several key areas:

Chemical Synthesis and Structure: Elucidating the most efficient and scalable synthesis routes and confirming the molecule's precise chemical structure. molbase.comnih.gov

Physicochemical Properties: Determining characteristics such as solubility, stability, and molecular weight, which are crucial for understanding its behavior. ontosight.ai

Pharmacodynamics: Investigating the biochemical and physiological effects of the compound on biological systems, including its mechanism of action. ontosight.ai

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand how the body processes it. ontosight.ai

For this compound, the overarching goal of such research would be to evaluate its potential as a therapeutic agent or a tool for biological research. ontosight.aihowardcc.edu The inquiry aims to generate robust data to support a hypothesis about its utility, forming the basis for any further development. opusproject.eu

Compound Identifiers for this compound

Identifier Type Identifier
International Nonproprietary Name (INN) This compound
Unique Ingredient Identifier (UNII) W5P145L26T

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77342-26-8

Molecular Formula

C29H37Cl2NO4

Molecular Weight

534.5 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl 2-acetyloxy-3-(2-chlorophenyl)-2-[(2-chlorophenyl)methyl]propanoate

InChI

InChI=1S/C29H37Cl2NO4/c1-21(33)36-29(19-22-11-6-8-13-24(22)30,20-23-12-7-9-14-25(23)31)26(34)35-18-17-32-27(2,3)15-10-16-28(32,4)5/h6-9,11-14H,10,15-20H2,1-5H3

InChI Key

YDDUWJJLKQBFMH-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC1=CC=CC=C1Cl)(CC2=CC=CC=C2Cl)C(=O)OCCN3C(CCCC3(C)C)(C)C

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1Cl)(CC2=CC=CC=C2Cl)C(=O)OCCN3C(CCCC3(C)C)(C)C

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Tefenperate

Established Synthetic Methodologies for Tefenperate and its Analogues

Conventional Synthetic Routes and Multi-step Transformations

The conventional synthesis of pyrethroids is a multi-step process that relies on classical organic reactions. The final key step is typically an esterification reaction between an activated form of the carboxylic acid and the corresponding alcohol. arkat-usa.org

The alcohol moiety of this compound is derived from a 2,2,6,6-tetramethylpiperidine (B32323) precursor. globalchemmall.com This precursor can be functionalized to introduce a hydroxyl group at the appropriate position, which is then available for esterification.

The final step in a conventional route to this compound would be the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, or its more reactive acid chloride derivative, with the aforementioned alcohol. The use of the acid chloride, prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride, is a common strategy to facilitate the esterification.

Below is a plausible conventional synthetic route for this compound:

Interactive Data Table: Plausible Conventional Synthesis of this compound
StepReactantsReagents/ConditionsProduct
Acid Synthesis
11,1-Dichloro-4-methyl-1,3-pentadiene, Ethyl diazoacetateRh₂(OAc)₄ (catalyst)Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
2Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylateNaOH, H₂O/EtOH, then H₃O⁺3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
33-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acidSOCl₂ or (COCl)₂3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Alcohol Synthesis
42,2,6,6-TetramethylpiperidineFunctionalization to introduce a hydroxyl groupCorresponding alcohol precursor
Esterification
53-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, Alcohol from step 4Pyridine (B92270) or other baseThis compound

Regioselective and Stereoselective Approaches in this compound Synthesis

The biological activity of pyrethroids is highly dependent on their stereochemistry. arkat-usa.org The cyclopropane (B1198618) ring in this compound contains two stereogenic centers, leading to the possibility of cis and trans diastereomers. Furthermore, the molecule possesses additional chiral centers, making stereocontrol a critical aspect of its synthesis.

The synthesis of the cyclopropanecarboxylic acid can lead to a mixture of cis and trans isomers. The ratio of these isomers can often be controlled by the reaction conditions. For the synthesis of permethrin (B1679614), controlling the temperature and solvent polarity during the preparation of the acid chloride can influence the cis:trans ratio of the final product. It is common for synthetic pyrethroids to be produced and used as a mixture of stereoisomers. arkat-usa.org However, methods for the stereoselective synthesis of pyrethroids have been developed to enhance the proportion of the most active isomer. mdpi.comnih.govacs.org

For instance, the use of chiral catalysts in the cyclopropanation reaction can favor the formation of one enantiomer over the other. Additionally, enzymatic resolutions can be employed to separate the enantiomers of the carboxylic acid or alcohol precursors. Lipases, for example, have been used in the separation of pyrethroid intermediates. arkat-usa.org Such regioselective and stereoselective strategies are crucial for optimizing the insecticidal efficacy of the final product.

Advancements in this compound Synthetic Chemistry

Recent advances in synthetic organic chemistry offer promising avenues for improving the synthesis of this compound, focusing on increasing efficiency, reducing environmental impact, and enhancing safety.

Catalysis in this compound Synthesis (e.g., homogeneous, heterogeneous, photocatalysis)

Catalysis plays a pivotal role in modern organic synthesis. In the context of this compound, catalytic methods can be applied to several key transformations.

Homogeneous Catalysis: The esterification step can be accelerated using homogeneous catalysts. For example, the synthesis of permethrin has utilized bases like tetraisopropyl titanate or sodium ethylate to facilitate the coupling of the acid and alcohol components. Similar catalysts could be employed for this compound synthesis.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. For the synthesis of pyrethroid precursors, palladium-on-carbon has been used for hydrogenation steps, and other supported metal catalysts could be envisioned for various transformations. acs.org

Photocatalysis: Photocatalysis, particularly with visible light, has emerged as a powerful tool in organic synthesis. googleapis.com While specific applications to this compound are not documented, photocatalytic methods have been explored for the modification of pyrethrin structures, suggesting potential for the development of novel synthetic routes to this compound analogues. patsnap.com

Enabling Technologies for Enhanced this compound Production (e.g., continuous flow chemistry, electrosynthesis, microwave-assisted reactions)

Modern enabling technologies can offer significant improvements over traditional batch processing for the synthesis of fine chemicals like this compound.

Continuous Flow Chemistry: The synthesis of many pharmaceuticals and agrochemicals has been successfully translated to continuous flow systems. acs.orgminesoft.comocpatentlawyer.comgoogle.com This technology offers enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly exothermic or hazardous reactions. minesoft.comgoogle.com The multi-step synthesis of this compound could be adapted to a continuous flow process, potentially leading to higher yields, better purity, and a smaller manufacturing footprint.

Microwave-Assisted Reactions: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. The esterification and other steps in the synthesis of this compound could potentially be optimized using microwave-assisted protocols, leading to shorter reaction times and more efficient processes.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. mdpi.comficci.infrontiersin.orgresearchgate.netgoogle.commdpi.comepa.gov The synthesis of this compound can be evaluated and improved through the lens of these principles.

Interactive Data Table: Green Chemistry Considerations for this compound Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing toxic reagents, such as thionyl chloride, with greener alternatives.
Designing Safer Chemicals The development of this compound itself is an example of designing a more effective and potentially safer insecticide.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like water, ethanol, or supercritical fluids.
Design for Energy Efficiency Utilizing catalysis to lower reaction temperatures and pressures, or employing energy-efficient technologies like microwave synthesis.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials for the synthesis of the carboxylic acid or alcohol precursors.
Reduce Derivatives Developing synthetic routes that avoid the need for protecting groups to simplify the process and reduce waste.
Catalysis Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste.
Design for Degradation Pyrethroids are known for their biodegradability, which is a key green chemistry feature. nih.gov
Real-time analysis for Pollution Prevention Implementing in-process analytical techniques to monitor reaction progress and prevent excursions.
Inherently Safer Chemistry for Accident Prevention Using less hazardous reagents and solvents, and employing technologies like flow chemistry to minimize the risk of accidents.

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Lead Optimization for this compound

The process of refining a biologically active "hit" or "lead" compound, such as this compound, into a drug candidate is a cornerstone of medicinal chemistry. This endeavor, known as lead optimization, is guided by an understanding of the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.

Design and Synthesis of this compound Analogues for SAR Elucidation

To establish a robust SAR for this compound, medicinal chemists would systematically synthesize a library of analogues. This process involves making targeted modifications to the core structure of this compound and evaluating the impact of these changes on its biological activity. The design of these analogues would be guided by several key strategies:

Scaffold Modification: Alterations to the fundamental ring systems or core framework of the this compound molecule would be explored to understand the essential structural requirements for activity.

Substituent Modification: The nature, size, and position of various substituents on the this compound scaffold would be systematically varied. This could include changing functional groups, altering alkyl chains, or introducing different aromatic or heterocyclic rings.

Isosteric and Bioisosteric Replacements: Functional groups or fragments within the this compound structure would be replaced with other groups that have similar physical or chemical properties (isosteres) or that produce a similar biological response (bioisosteres).

The synthesis of these analogues would likely employ a variety of modern organic synthesis techniques. The specific synthetic routes would be highly dependent on the chemical nature of the this compound scaffold and the desired modifications.

Table 1: Hypothetical this compound Analogues for SAR Studies

Analogue IDModification from this compoundRationale for Synthesis
TEF-001 Introduction of a hydroxyl groupTo explore potential hydrogen bonding interactions.
TEF-002 Replacement of a phenyl ring with a pyridine ringTo investigate the impact of a nitrogen atom on activity and solubility.
TEF-003 Extension of an alkyl chainTo probe for additional hydrophobic pockets in the target binding site.
TEF-004 Introduction of a fluorine atomTo alter electronic properties and potentially improve metabolic stability.

This table is a hypothetical representation of analogues that would be synthesized to understand the SAR of this compound and is not based on actual experimental data.

Optimization of this compound Lead Compounds through Chemical Modification

Once an initial SAR is established, the focus shifts to lead optimization, where the goal is to enhance the desirable properties of the most promising lead compounds while minimizing any undesirable characteristics. This iterative process involves cycles of chemical modification and biological testing to achieve a balanced profile of potency, selectivity, and pharmacokinetic properties.

Key optimization strategies would include:

Potency Enhancement: Modifications would be made to maximize the compound's biological activity at the target of interest. This often involves fine-tuning the interactions with the target protein through subtle structural changes.

Selectivity Improvement: Chemical alterations would be designed to increase the compound's affinity for the desired biological target over other related targets, thereby reducing the potential for off-target side effects.

Table 2: Hypothetical Data on Optimized this compound Lead Compounds

Compound IDModificationIn Vitro Potency (IC₅₀, nM)Metabolic Stability (t½, min)
Lead-TEF-A Original Lead5015
Opt-TEF-A1 Addition of a methyl group2530
Opt-TEF-A2 Replacement of an ester with an amide6090

This table presents hypothetical data to illustrate the process of lead optimization and does not represent actual experimental results for this compound.

Preclinical Pharmacological Investigation of Tefenperate

In Vitro Pharmacological Characterization of Tefenperate

The initial phase of preclinical assessment involves characterizing the pharmacological properties of a compound using in vitro systems. These laboratory-based assays are essential for understanding a drug's effects at a cellular and molecular level.

Cell-Based Assay Systems for this compound Evaluation

Cell-based assays are fundamental tools in drug discovery, offering insights into how a compound affects cellular functions. google.comnih.gov These assays are more physiologically relevant than traditional biochemical assays as they can simultaneously assess multiple characteristics of a compound within a living cell. nih.gov They are instrumental in quantifying biological activity, cytotoxicity, and biochemical mechanisms. nih.gov For a compound like this compound, a variety of cell-based assays would be employed to elucidate its biological effects.

Monolayer, or 2D cell cultures, represent a traditional and widely used in vitro model where cells are grown on a flat substrate. google.comthoracic.org This system is valuable for initial high-throughput screening and for studying fundamental cellular responses to a new compound. In these models, cells adhere to a surface, forming a single layer. onelook.com For this compound, these models would be used for preliminary assessments of its impact on cell viability, proliferation, and other basic cellular functions.

To better mimic the complex in vivo environment, three-dimensional (3D) cell culture models are increasingly utilized. sciencemediacentre.esnih.gov These models, which include spheroids and organoids, allow cells to grow and interact in all three dimensions, more closely replicating the architecture and function of native tissues. nih.govfda.gov Organoids, in particular, are self-organized 3D multicellular structures derived from stem cells that can resemble the structure and function of an organ in vitro. ontosight.aionelook.com The use of 3D models for testing this compound would provide more predictive data on its efficacy and potential interactions within a tissue-like context, bridging the gap between simple cell culture and whole-organism studies. fda.govdrugpatentwatch.com

Monolayer Cell Culture Models

Biochemical and Biophysical Methods for this compound Interaction Studies

Understanding the direct interaction between a compound and its molecular target is a cornerstone of pharmacological characterization. Biochemical and biophysical methods are employed to study these interactions in a purified, cell-free environment.

Biochemical assays can measure the effect of a compound on the activity of a specific enzyme or protein. onelook.com Biophysical techniques, such as isothermal titration calorimetry and surface plasmon resonance, provide quantitative data on the binding affinity, kinetics, and thermodynamics of the drug-target interaction. ncats.ionih.gov These methods are crucial for confirming that a compound like this compound directly engages its intended target and for elucidating the molecular details of this interaction.

Method Information Provided Relevance for this compound
Isothermal Titration Calorimetry (ITC) Thermodynamics of binding (enthalpy, entropy)Determines the forces driving the binding of this compound to its target. ncats.io
Surface Plasmon Resonance (SPR) Kinetics of binding (association and dissociation rates)Quantifies how quickly this compound binds and releases from its target. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural details of the interaction at an atomic levelProvides a high-resolution picture of the this compound-target complex. ncats.io
Enzymatic Assays Inhibition or activation of enzyme activityMeasures the functional consequence of this compound binding to an enzyme. onelook.com

This table provides an overview of common biochemical and biophysical methods and their potential application in the study of this compound.

High-Throughput Screening (HTS) in this compound Discovery

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of millions of chemical compounds. wikipedia.org By using robotics, automated liquid handling, and sensitive detectors, HTS can quickly identify "hits"—compounds that modulate a specific biological pathway or target. wikipedia.orgnice.org.uk This process is essential for discovering novel drug candidates from large compound libraries. The discovery of this compound as a potential therapeutic agent may have originated from an HTS campaign designed to identify molecules with a specific desired activity. HTS can utilize both biochemical and cell-based assays to screen for compounds with promising pharmacological profiles. google.comonelook.com

In Vivo Pharmacological Evaluation of this compound

Following promising in vitro results, the pharmacological evaluation of a compound progresses to in vivo studies. These studies, conducted in living organisms, are essential for understanding the compound's effects in a complex biological system. onelook.com

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific preclinical pharmacological data for the compound "this compound" that would allow for the generation of the requested article.

Searches for "this compound," also identified by its International Nonproprietary Name (INN) and under identifiers such as Chembl2107487 and UNII W5P145L26T, did not yield any published studies detailing its investigation in preclinical models. ontosight.aichemblink.comncats.io While the compound is listed in several chemical and pharmaceutical databases, and is noted as an investigational substance, the specific research findings required to populate the outlined sections are not available in the public domain. ontosight.aincats.ioonelook.comarchive.org

The requested article structure is as follows:

Pharmacodynamic Assessment of this compound in Preclinical Models

Comparative Preclinical Pharmacology of this compound

Fulfilling this request would require detailed, scientifically validated data on the animal models used, the absorption, distribution, metabolism, and excretion (pharmacokinetic) properties, the biochemical and physiological effects (pharmacodynamic) of the drug, and specific proof-of-concept and comparative studies.

Unfortunately, no such specific data for this compound could be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Any attempt to do so would result in speculation or fabrication of data, which would be scientifically unsound.

Molecular and Cellular Mechanisms of Tefenperate Action

Identification and Characterization of Tefenperate Molecular Targets

The initial step in unraveling the action of any bioactive compound is the identification of its molecular targets. These are typically proteins, such as enzymes or receptors, to which the compound binds, initiating a cascade of cellular events. ontosight.ai For this compound, specific molecular targets have not been definitively identified in the available scientific literature. Research into compounds of this nature generally involves a variety of in vitro and in vivo studies to determine their interactions with cellular components. ontosight.ai

Enzyme Inhibition Mechanisms by this compound

Enzymes are critical catalysts for a vast array of biochemical reactions. The inhibition of specific enzymes is a common mechanism of action for many pharmaceutical compounds. Enzyme inhibitors can be broadly categorized based on how they interact with the enzyme and its substrate.

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of an enzyme. This binding prevents the natural substrate from accessing the active site, thereby impeding the enzyme's function. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.

In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding induces a conformational change in the enzyme, altering the shape of the active site and reducing its efficiency, regardless of whether the substrate is bound. The inhibition cannot be overcome by increasing the substrate concentration.

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex. This binding also occurs at an allosteric site and effectively locks the substrate in the active site, preventing the release of the product.

Enzyme inhibitors can also be classified based on the nature of their binding. Reversible inhibitors associate with the enzyme through non-covalent bonds and can readily dissociate, allowing the enzyme to regain its function. Irreversible inhibitors , in contrast, typically form strong, covalent bonds with the enzyme, leading to a permanent loss of its activity.

Without specific experimental data for this compound, it is not possible to determine which, if any, of these enzyme inhibition mechanisms it employs.

Uncompetitive Inhibition

Protein-Protein Interaction Modulation by this compound

The modulation of protein-protein interactions (PPIs) is a critical mechanism by which small molecules can exert therapeutic effects. These interactions are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. Small molecules can either inhibit or stabilize PPIs, leading to a variety of cellular outcomes.

Currently, there is no available research that specifically details whether or how this compound modulates any particular protein-protein interactions. Future research in this area would need to identify specific protein targets of this compound and characterize the nature of their interaction. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and surface plasmon resonance would be instrumental in determining if this compound directly binds to and alters the association between specific proteins.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, culminating in changes in gene expression and cellular behavior. Many therapeutic agents function by modulating these cascades.

Impact on Key Signal Transduction Cascades (e.g., MAPK, PI3K/AKT, JAK/STAT, Wnt/β-catenin pathways)

Key signaling pathways that are often investigated for modulation by chemical compounds include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. wikipedia.orgelifesciences.org Its dysregulation is a hallmark of many cancers. frontiersin.org

PI3K/AKT Pathway: This cascade is central to cell growth, metabolism, and survival. cellsignal.comkegg.jpgenome.jp Aberrant activation is frequently observed in cancer. reactome.org

JAK/STAT Pathway: This pathway is a primary route for cytokine signaling and is integral to immune responses, cell proliferation, and apoptosis. thermofisher.commdpi.comgenome.jpfrontiersin.org

Wnt/β-catenin Pathway: This evolutionarily conserved pathway is vital for embryonic development, cell fate determination, and tissue homeostasis. nih.govrsc.orgcellsignal.comnih.gov

There is currently no published evidence to suggest that this compound has a direct or indirect modulatory effect on the MAPK, PI3K/AKT, JAK/STAT, or Wnt/β-catenin signaling pathways. Investigating the phosphorylation status of key proteins within these cascades (e.g., ERK, Akt, STATs, β-catenin) in response to this compound treatment would be a critical first step in determining its potential impact.

Regulation of Gene Expression and Protein Synthesis by this compound

The ultimate outcome of signaling pathway modulation is often a change in the expression of specific genes and the subsequent synthesis of proteins. wikipedia.orgwikipedia.org Gene expression is a multi-step process involving transcription and translation, both of which can be regulated. youtube.comyoutube.comyoutube.com

Scientific literature lacks data on how this compound may alter gene expression profiles or the machinery of protein synthesis. Future studies employing techniques like RNA sequencing (RNA-Seq) and proteomic analysis would be necessary to identify any genes or proteins whose expression levels are significantly changed by this compound. This would provide insights into the functional consequences of its cellular activity.

Modulation of Cellular Processes (e.g., cell proliferation, programmed cell death)

The net effect of a compound's interaction with cellular pathways is often observed as a change in fundamental cellular processes.

Cell Proliferation: This is the process of cell division and is tightly regulated. thermofisher.com Uncontrolled proliferation is a defining feature of cancer.

Programmed Cell Death (Apoptosis): This is a natural, controlled process of cell suicide that is essential for normal development and tissue maintenance. nih.govnih.gov Its dysregulation can lead to cancer (insufficient apoptosis) or degenerative diseases (excessive apoptosis).

There are no available studies that have specifically examined the effect of this compound on cell proliferation or programmed cell death. Standard assays such as MTT or BrdU incorporation for proliferation and flow cytometry-based apoptosis assays (e.g., Annexin V staining) would be required to determine if this compound influences these critical cellular functions.

Mechanisms of Resistance to Tefenperate

Acquired Resistance Mechanisms against Tefenperate

Acquired resistance develops in a pest population over time due to the selective pressure of repeated exposure to a pesticide. This form of resistance is heritable and can lead to control failures. For many pesticides, this is the most common and studied form of resistance.

Genetic Alterations and Mutational Analysis Leading to this compound Resistance

Research specifically detailing genetic alterations and mutations that confer resistance to this compound is not currently available in the public scientific domain. Generally, for acaricides that target specific proteins, such as enzymes or receptors in the nervous or respiratory systems, resistance can emerge from point mutations in the genes that code for these proteins. uva.nlscielo.brgrainsa.co.za These mutations can alter the protein's shape, reducing the binding affinity of the acaricide and rendering it less effective. grainsa.co.za For pyrazole (B372694) acaricides, which often target the mitochondrial electron transport chain, mutations in the target enzyme subunits are a known resistance mechanism for other compounds in this class. uva.nlnichino.co.jp However, without specific studies on this compound, it is not possible to identify the particular genes or mutations involved.

Epigenetic Modifications Associated with this compound Resistance

There is no available research on epigenetic modifications, such as DNA methylation or histone modification, and their association with this compound resistance. Epigenetics is an emerging area in the study of pesticide resistance, but specific data for this compound is absent.

Alterations in this compound Metabolism and Efflux Transport Systems

Enhanced metabolism is a common mechanism of resistance to pesticides, where the pest evolves to detoxify the chemical more efficiently. scielo.brplos.org This often involves the upregulation of detoxification enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases. scielo.brplos.org These enzymes can break down the pesticide into non-toxic substances before it reaches its target site. parishealingarts.com

Efflux pumps are transport proteins that can actively remove toxic substances, including pesticides, from cells, thereby reducing their intracellular concentration and effectiveness. mdpi.commdpi.comnih.gov Overexpression of genes encoding these pumps is a known resistance mechanism for various compounds in different organisms. mdpi.comanr.frnih.gov

However, specific studies identifying the metabolic pathways involved in the detoxification of this compound or the role of specific efflux pumps in conferring resistance to it have not been found in the reviewed literature.

Intrinsic Resistance Mechanisms to this compound

Intrinsic resistance refers to the natural, pre-existing tolerance of a species to a particular chemical, without prior exposure. Information regarding any intrinsic resistance mechanisms of specific pest species to this compound is not available in the scientific literature.

Role of the Microenvironment in this compound Resistance

The microenvironment, including factors like host plant chemistry and temperature, can influence the efficacy of a pesticide and the development of resistance. nih.gov For instance, some studies on other acaricides have shown that the host plant can modulate the level of resistance in mite populations. nih.gov This can be due to the plant's own defensive chemicals inducing detoxification enzymes in the pest, which may then also act on the applied pesticide. There are no specific studies available that investigate the role of the microenvironment in modulating resistance to this compound.

Academic Strategies to Mitigate this compound Resistance

In the absence of specific data on this compound resistance, academic strategies for mitigation would follow general principles of insecticide and acaricide resistance management. A primary strategy is the rotation of compounds with different modes of action to reduce the selection pressure for resistance to any single chemical class. syngentaornamentals.co.uk Other strategies include using pesticides only when necessary based on economic thresholds, employing integrated pest management (IPM) approaches that combine chemical control with biological and cultural methods, and monitoring pest populations for the early detection of resistance. syngentaornamentals.co.ukgrdc.com.au

Advanced Research Methodologies and Emerging Paradigms in Tefenperate Studies

Computational and In Silico Approaches for Tefenperate Research

Computational methods have become indispensable tools in pesticide science, offering rapid and cost-effective ways to predict molecular interactions, design new compounds, and understand resistance mechanisms. researchgate.netchem-space.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, binds to its target protein and the stability of this interaction over time. mdpi.comunair.ac.id this compound is a known inhibitor of the mitochondrial electron transport chain (METI), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). researchgate.netcam.ac.uk

Research in this area often involves docking this compound into the quinone (Q) binding pocket of Complex I. cam.ac.uk These simulations help to elucidate the specific amino acid residues that are crucial for binding. For instance, studies on other Complex I inhibitors have highlighted the importance of interactions with aromatic and charged residues within the binding channel. rcsb.org Molecular dynamics simulations further assess the stability of the predicted binding pose, calculating metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the flexibility of the ligand-protein complex. mdpi.comunair.ac.id This approach provides a theoretical basis for understanding its inhibitory action at a molecular level. espublisher.com

Computational TechniqueObjective in this compound ResearchKey Parameters AnalyzedInsights Gained
Molecular DockingPredict the binding orientation of this compound within the Q-site of Mitochondrial Complex I. researchgate.netBinding energy (kcal/mol), interacting amino acid residues.Identification of key residues responsible for inhibitor binding and mechanism of action. rcsb.org
Molecular Dynamics (MD) SimulationEvaluate the stability and dynamics of the this compound-Complex I complex. mdpi.comRMSD, RMSF, binding free energy (MM/GBSA). mdpi.comConfirmation of binding stability and understanding of conformational changes in the target protein upon inhibitor binding. unair.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. epa.govoecd.org For insecticides like this compound, which belongs to the pyrazole (B372694) class, QSAR studies are crucial for designing new derivatives with enhanced potency or improved environmental profiles. nih.gov

The development of a QSAR model involves calculating various molecular descriptors (e.g., topological, electronic, spatial) for a set of related compounds and then using statistical methods to build an equation that predicts activity (such as LC50 values). nih.govresearchgate.net While specific QSAR studies focused solely on this compound are not widely published, research on related phenylpyrazole insecticides demonstrates the utility of this approach. nih.gov These studies guide the modification of different parts of the molecule to enhance insecticidal activity. nih.gov The models help identify which structural features, such as specific substitutions on the pyrazole or phenyl rings, are critical for binding to the target site, like the GABA receptor for some phenylpyrazoles or mitochondrial complexes for METI acaricides. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of scientific research, including pesticide development. cam.ac.ukf1000research.comresearchgate.netapa.org These technologies can analyze vast and complex datasets to identify patterns, predict properties, and accelerate discovery processes. researchgate.netnih.gov

In the context of this compound and related pesticides, AI and ML can be applied in several ways. ML models, such as random forests or neural networks, can be trained on large chemical libraries to predict the insecticidal activity or mitochondrial toxicity of new, untested compounds. researchgate.netnih.gov These models can learn complex structure-activity relationships that are not easily captured by traditional QSAR methods. scielo.br For instance, deep learning models are being used to identify pesticide stress from images of crops and to detect pesticide residues, showcasing the broad applicability of these technologies in agriculture. researchgate.netmdpi.com While direct applications of AI in the discovery phase of this compound itself are not documented in readily available literature, the methodologies are increasingly used for discovering novel interactions between chemicals and for predicting the impact of pesticides. nih.govresearchgate.net

Virtual Screening for Identification of Novel this compound Modulators

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as Mitochondrial Complex I. chem-space.combiorxiv.org This approach can be either structure-based, relying on molecular docking, or ligand-based, using the structure of a known active molecule like this compound as a template. chem-space.comnih.govmdpi.com

The goal is to identify novel "modulators"—molecules that can either inhibit or sometimes enhance the activity of the target protein. mdpi.comecu.edu.au For this compound, a structure-based virtual screen would involve docking thousands or millions of compounds into the 3D structure of the quinone-binding site of Complex I. plos.orgeuropa.eu The top-scoring compounds are then selected for experimental testing. This method accelerates the discovery of new chemical scaffolds that could act as mitochondrial toxicants or lead to the development of new pesticides. nih.gov Studies have successfully used virtual screening to identify novel inhibitors for various mitochondrial targets, demonstrating the power of this approach to find new and potent modulators. mdpi.commdpi.com

Omics Technologies for Comprehensive this compound Mechanism Elucidation

Omics technologies, such as genomics and transcriptomics, allow for a global analysis of genes and their expression levels, providing a comprehensive view of how an organism responds to a chemical stressor like this compound.

Genomics and Transcriptomics in Response to this compound

Genomics involves studying the entire set of DNA (the genome) of an organism, while transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) to determine which genes are active and at what levels. nih.govxiahepublishing.com These technologies are particularly valuable for understanding the mechanisms of acaricide resistance.

When spider mites, such as Tetranychus cinnabarinus (a species sometimes considered synonymous with Tetranychus urticae), are exposed to this compound, changes in their gene expression can be measured. inrae.fr Transcriptomic studies on T. cinnabarinus exposed to other acaricides or stressors have identified differentially expressed genes (DEGs) involved in detoxification, metabolism, and stress response. nih.govplos.orgnih.gov

Typically, genes encoding detoxification enzymes like cytochrome P450s (P450s), glutathione (B108866) S-transferases (GSTs), and carboxyl/cholinesterases (CCEs) are of high interest. plos.orgnih.gov Upregulation of these genes can indicate that the mite is actively metabolizing and attempting to neutralize the toxic effects of this compound. plos.org For example, a transcriptome analysis of T. cinnabarinus identified numerous genes related to insecticide resistance, providing a foundational resource for studying the molecular response to compounds like this compound. plos.org Similarly, studies on drug resistance in other organisms show how changes in the expression of specific genes can confer a resistant phenotype. frontiersin.orgnih.govnih.gov

Table of Gene Categories Implicated in Acaricide Response in Tetranychus cinnabarinus plos.orgplos.org
Gene CategoryPotential Function in Response to this compoundNumber of Genes Identified in Transcriptome Study plos.org
Cytochrome P450s (P450)Metabolism and detoxification of xenobiotics.53
Glutathione S-Transferases (GSTs)Conjugation and detoxification of toxic compounds.22
Carboxyl/cholinesterases (CarEs)Hydrolysis of ester-containing insecticides.23
ABC TransportersTransport of xenobiotics out of cells.Not specified in this specific study, but a known resistance mechanism. nih.gov
Target Site Genes (e.g., Cyt b)Mutations can lead to reduced sensitivity to the acaricide.12

By analyzing the genomic and transcriptomic data of both susceptible and resistant mite populations, researchers can pinpoint specific genes and mutations responsible for this compound resistance, paving the way for more effective pest management strategies.

Proteomics and Post-Translational Modifications Induced by this compound

Proteomics is the large-scale study of proteins, their structures, and their functions. In the context of this compound, proteomic analysis would offer a powerful lens to observe how the compound alters the cellular protein landscape. A typical research workflow would involve exposing a biological system (such as cell cultures or a model organism) to this compound and then comparing the protein expression levels to an unexposed control group.

Methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed to identify and quantify thousands of proteins simultaneously. This could reveal, for instance, the upregulation of stress-response proteins or the downregulation of proteins involved in critical metabolic pathways, providing clues to the compound's mechanism of toxicity or action.

Furthermore, a key area of investigation would be the study of post-translational modifications (PTMs). archive.orgscribd.com PTMs are covalent changes to proteins after their synthesis, such as phosphorylation, acetylation, or ubiquitination, which critically regulate protein function. archive.orgscribd.com this compound could potentially induce specific PTMs, thereby altering signaling pathways or enzyme activity without changing the abundance of the protein itself. Specialized enrichment techniques followed by mass spectrometry would be necessary to identify these modified proteins, which are often present in low amounts. googleapis.com

Table 1: Hypothetical Proteomic Changes Induced by this compound This table is illustrative and based on common responses to chemical stressors, as specific data for this compound is unavailable.

Protein Target/FamilyPotential ChangeAssociated FunctionMethodology for Detection
Heat Shock Proteins (e.g., HSP70, HSP90)UpregulationCellular stress response, protein foldingiTRAQ, Label-free quantification (LFQ) LC-MS/MS
Cytochrome P450 EnzymesUpregulation/DownregulationMetabolism of foreign compoundsLFQ LC-MS/MS
Kinases (e.g., MAP kinases)Altered Phosphorylation (PTM)Signal transduction pathwaysPhosphoproteomic enrichment (e.g., TiO2) + LC-MS/MS
Apoptotic Proteins (e.g., Caspases, Bcl-2 family)Upregulation/CleavageProgrammed cell deathWestern Blot, LFQ LC-MS/MS

Metabolomics for Uncovering Metabolic Signatures of this compound Action

Metabolomics involves the comprehensive analysis of small molecules, or metabolites, within a biological system. nih.gov This approach provides a direct snapshot of the physiological and metabolic state of an organism or cell in response to a stimulus like this compound. By analyzing the "metabolic signature," researchers can understand which biochemical pathways are perturbed by the compound. nih.govwto.org

Using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a study on this compound could identify and quantify hundreds of metabolites. scribd.com For example, an increase in specific fatty acids might suggest interference with lipid metabolism, while a decrease in Krebs cycle intermediates could indicate mitochondrial dysfunction. Comparing the metabolome of treated versus untreated samples would reveal a distinct pattern of changes, or "metabolic fingerprint," characteristic of this compound exposure.

Table 2: Potential Metabolic Pathways Affected by this compound This table is a hypothetical representation of how metabolomics could be applied, as specific data for this compound is not available.

Metabolic PathwayKey MetabolitesPotential PerturbationBiological Implication
Amino Acid MetabolismGlutamate, Aspartate, PhenylalanineDepletion or AccumulationDisruption of protein synthesis, neurotransmitter imbalance
Glycolysis / GluconeogenesisGlucose, Pyruvate, LactateAltered LevelsEnergy crisis, shift in energy production
Lipid MetabolismFatty acids, Acylcarnitines, GlycerophospholipidsAccumulationMembrane disruption, lipotoxicity
Tricarboxylic Acid (TCA) CycleCitrate, Succinate, MalateDepletionMitochondrial dysfunction, impaired cellular respiration

Advanced Imaging Techniques for Cellular and Molecular Analysis of this compound Effects

Advanced imaging techniques are essential for visualizing the effects of a compound at the subcellular level in real-time. These methods bridge the gap between molecular data from omics studies and observable cellular phenotypes.

To study this compound, high-content imaging and confocal microscopy could be used. Cells could be treated with this compound and then stained with fluorescent dyes to label specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus. Automated imaging systems could then quantify changes in cellular morphology, organelle integrity, or the localization of specific proteins. For instance, imaging could reveal if this compound causes mitochondrial fragmentation, a hallmark of cellular stress.

Furthermore, techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) could be employed to study protein-protein interactions or changes in the cellular microenvironment induced by the compound. If this compound were tagged with a fluorophore, its journey into the cell and its precise localization could be tracked, providing invaluable information about its site of action.

Table 3: Application of Advanced Imaging to this compound Studies This table illustrates potential applications, as specific imaging studies on this compound are not found in the literature.

Imaging TechniqueBiological QuestionPotential Observation
Confocal MicroscopyDoes this compound affect organelle structure?Mitochondrial swelling or fragmentation; nuclear condensation.
High-Content Screening (HCS)What is the overall cytotoxic profile?Dose-dependent changes in cell viability, membrane permeability, and nuclear size.
Live-Cell ImagingWhere and how quickly does this compound act?Real-time tracking of a fluorescently-labeled this compound analog accumulating in specific cellular compartments.
FLIM/FRETDoes this compound disrupt specific protein interactions?Changes in fluorescence lifetime or energy transfer, indicating altered protein binding dynamics.

Future Directions and Unanswered Questions in Tefenperate Research

Identification of Novel Therapeutic Targets and Pathways Influenced by Tefenperate

A fundamental step in developing any therapeutic compound is identifying its molecular targets and the biological pathways it modulates. These targets, often proteins like receptors or enzymes, are crucial as their interaction with the drug initiates a cascade of downstream events, leading to a therapeutic effect. tepezzahcp.comnih.gov The balance between signaling pathways, such as those controlled by protein kinases and phosphatases, is critical for normal cell function, and its disruption is implicated in many diseases. nih.gov

Currently, the specific therapeutic targets and signaling pathways affected by this compound are not well-defined in publicly accessible research. While the compound is noted in chemical and patent literature, its mechanism of action remains an open question. ontosight.aigoogleapis.comgoogle.com Future research must prioritize the identification of these targets to understand how this compound functions at a molecular level.

Future Research Directions:

Target Identification Studies: High-throughput screening assays, including affinity chromatography and proteomic approaches, should be employed to identify proteins that directly bind to this compound.

Pathway Analysis: Once a primary target is identified, downstream pathway analysis using techniques like Western blotting and reporter assays can reveal the broader biological impact. For instance, investigating its effect on major signaling cascades like the PI3K/Akt/mTOR or MAPK pathways, which are crucial in cell proliferation and survival, would be a logical next step. youtube.com

Phenotypic Screening: In parallel, conducting phenotypic screens on various cell lines (e.g., cancer, inflammatory cells) can provide clues about its biological effects, which can then be traced back to specific pathways.

The following table outlines potential classes of therapeutic targets that could be investigated for this compound, based on common drug discovery approaches.

Potential Target Class Examples Rationale for Investigation
Receptors G-protein coupled receptors (GPCRs), Nuclear receptorsCommon targets for a wide range of therapeutics.
Enzymes Kinases, Phosphatases, ProteasesCritical regulators of cellular signaling pathways. nih.gov
Ion Channels Potassium channels, Sodium channelsImportant in excitable cells and implicated in various diseases. nih.gov
Transporters Solute carriers (SLCs), ABC transportersMediate the transport of molecules across cell membranes.

Addressing Translational Challenges in Preclinical this compound Development

Translational research aims to bridge the gap between basic laboratory discoveries and their application in clinical practice. genemod.net A significant hurdle in drug development is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity, despite promising preclinical data. nih.govacmedsci.ac.uk This "translational gap" can stem from issues such as poor model validity, lack of standardized protocols, and biological differences between preclinical models and human physiology. genemod.netnih.gov

For this compound, there is no published preclinical data, meaning its development journey has not yet encountered these translational challenges. The entire preclinical phase—from initial in vitro and in vivo studies—remains a critical unanswered question.

Future Research Directions:

Establishment of Validated Models: The first step is to develop and validate relevant preclinical models. This involves selecting appropriate cell lines and animal models that accurately mimic the human disease state being targeted. The choice of model must be rigorously justified to ensure its clinical relevance. nih.gov

Standardized Study Design: To ensure data is reliable and reproducible, all preclinical studies on this compound must adhere to established best practices, such as Good Laboratory Practice (GLP). genemod.net This includes proper randomization, blinding, and the use of appropriate statistical methods to avoid bias. genemod.netfrontiersin.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive in vitro and in vivo studies are required to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. This data is essential for bridging the gap between preclinical dosing and potential human therapeutic windows.

The table below summarizes key challenges in preclinical research and proposes strategies that should be proactively applied to the future development of this compound.

Translational Challenge Description Proposed Strategy for this compound
Model Relevance Preclinical models often fail to mimic human disease complexity. nih.govUtilize a panel of diverse models, including patient-derived cell lines or organoids, alongside traditional models.
Data Reproducibility Many preclinical findings cannot be reproduced by other labs, hindering progress. nih.govImplement rigorous documentation, transparent reporting of all findings (including negative results), and adherence to standardized protocols. genemod.net
Predictive Validity Efficacy in animal models does not always translate to humans.Focus on clinically relevant endpoints and biomarkers in animal studies that can also be measured in humans.
Resource Escalation The move from preclinical to clinical studies involves a significant increase in cost and time. acmedsci.ac.ukConduct thorough proof-of-concept studies at the preclinical stage to build a strong evidence base before committing to clinical trials.

Development of Predictive Models for this compound Response and Resistance

A major goal of precision medicine is to predict which patients will respond to a specific therapy and to understand the mechanisms of resistance when it occurs. geneviatechnologies.cominvestopedia.com Predictive models, often leveraging machine learning and large datasets, analyze patient-specific data (e.g., genetic, transcriptomic) to forecast treatment outcomes. geneviatechnologies.comimprovado.io Biomarkers—such as gene mutations, expression levels, or protein presence—are key components of these models, helping to stratify patients and guide treatment decisions. mdpi.comnih.gov

As this compound's mechanism and therapeutic applications are unknown, no models for predicting response or resistance currently exist. This entire area represents a critical future direction for research, which can only be pursued after initial efficacy data is generated.

Future Research Directions:

Biomarker Discovery: In initial preclinical efficacy studies, molecular data (e.g., RNA sequencing) should be collected from both sensitive and resistant cell lines or tumors. This will enable the identification of potential biomarkers (e.g., gene expression signatures, mutations) associated with this compound's activity. nih.gov

Computational Model Building: Once a set of candidate biomarkers is identified, various predictive modeling techniques can be applied. These range from simpler regression models to more complex machine learning algorithms like random forests or neural networks. improvado.ioteradata.com

Model Validation: Any developed model must be rigorously validated on independent datasets that were not used for the initial training. geneviatechnologies.com Cross-validation techniques are essential to ensure the model's generalizability and prevent overfitting. geneviatechnologies.com

The following table details different types of predictive models that could be developed for this compound in the future.

Model Type Description Potential Application for this compound Required Data
Regression Models Predict a continuous outcome. teradata.comTo predict the degree of tumor size reduction based on a biomarker's expression level.Preclinical efficacy data, biomarker measurements.
Classification Models Predict a categorical outcome (e.g., responder vs. non-responder). investopedia.comTo classify a patient as likely to respond or not respond to this compound therapy.Preclinical or clinical outcome data, molecular profiles.
Time-Series Models Forecast future values based on past time-stamped data. actian.comTo model the development of acquired resistance over the course of treatment.Longitudinal data from preclinical or clinical studies.

Exploration of Novel Synthetic Routes and Derivatization Strategies for this compound

The methods used to synthesize a chemical compound are fundamental to its development. An efficient, scalable, and cost-effective synthetic route is crucial for producing the quantities of a compound needed for research and potential commercialization. Furthermore, exploring novel synthetic pathways can open up possibilities for creating derivatives—structurally similar molecules with potentially improved properties. longdom.org Structure-Activity Relationship (SAR) studies, which analyze how chemical modifications affect biological activity, are essential for optimizing a lead compound. studysmarter.co.uk

The available information on this compound's synthesis is limited. It is known to be derived from a 2,2,6,6-Tetramethylpiperidine (B32323) precursor, but a complete, validated synthetic route for this compound itself is not detailed in the accessible literature. globalchemmall.com Information on derivatization strategies is entirely absent.

Future Research Directions:

Route Optimization: A primary goal is to develop and optimize a robust and scalable synthesis for this compound. This involves exploring different starting materials, reagents, and reaction conditions to maximize yield and purity.

Derivatization for SAR Studies: A focused effort should be made to synthesize a library of this compound derivatives. Modifications could be made to various parts of the molecule to probe which structural features are essential for its biological activity. This SAR data is critical for improving potency and reducing potential off-target effects. longdom.org

Combinatorial Chemistry: To accelerate the discovery of optimized derivatives, combinatorial chemistry techniques could be employed to rapidly generate a large library of related compounds for high-throughput screening. slideshare.net

The table below outlines the known precursor information for this compound.

Precursor Compound Synthesis Route to Precursor Reference
2,2,6,6-TetramethylpiperidineTEMPO + Ethanethiol → 2,2,6,6-Tetramethylpiperidine + Diethyl disulfide globalchemmall.com
2,2,6,6-TetramethylpiperidineTriacetonamine → 2,2,6,6-Tetramethylpiperidine globalchemmall.com

Leveraging Emerging Technologies for Deeper Insights into this compound Biology

Modern drug discovery and development are increasingly driven by emerging technologies that offer unprecedented depth and scale of analysis. tevema.comisaca.org Technologies such as artificial intelligence (AI), advanced data analytics, CRISPR-based gene editing, and sophisticated imaging techniques are transforming how researchers understand disease biology and a compound's mechanism of action. tevema.comweforum.org

For this compound, the application of such technologies is a completely unexplored frontier. Leveraging these tools will be essential to accelerate research and overcome the significant knowledge gaps that currently exist.

Future Research Directions:

AI and Machine Learning: AI can be used to analyze large datasets from screening assays to predict potential targets or to design novel derivatives with improved properties. tevema.com

CRISPR-Cas9 Screening: Genome-wide CRISPR screens can be performed in relevant cell lines treated with this compound. This can identify genes whose knockout confers resistance or sensitivity to the compound, thereby revealing its mechanism of action and potential resistance pathways.

Advanced Imaging and Data Collection: Technologies like high-content imaging can provide detailed, quantitative data on the morphological and cellular changes induced by this compound. In future clinical research, wearable devices and telemedicine platforms could facilitate remote data collection, increasing the diversity of study participants and enriching the dataset. studypages.com

The following table summarizes key emerging technologies and their potential application in future this compound research.

Emerging Technology Potential Application Expected Insight
Artificial Intelligence (AI) Predict novel targets; analyze complex screening data; design derivative compounds. tevema.comweforum.orgIdentification of mechanism of action; generation of optimized lead compounds.
CRISPR-based Screening Identify genes essential for this compound's activity or resistance.Elucidation of genetic pathways influenced by the compound.
Single-Cell 'Omics' Analyze the transcriptomic or proteomic response to this compound on a cell-by-cell basis.Understanding of heterogeneous responses within a cell population and identification of rare resistant cells.
Telemedicine & Wearables Facilitate decentralized clinical trials and remote monitoring of participants. studypages.comImproved efficiency and diversity in future human studies.
Blockchain Securely and transparently log time-stamped data from preclinical or clinical studies. studypages.comEnhanced data integrity and participant privacy.

Conclusion and Comprehensive Research Outlook for Tefenperate

Summary of Key Academic Contributions to Tefenperate Understanding

Remaining Challenges and Future Opportunities in this compound Research

Given the limited available information, the primary challenge in this compound research is the lack of foundational knowledge. The fundamental chemical and biological properties of this compound remain largely uncharacterized in the public domain.

Future opportunities for research would need to begin with the very basics:

Chemical Synthesis and Characterization: A full, detailed, and reproducible synthesis of this compound needs to be published. This would be the first step to enable further research.

Pharmacological Screening: Comprehensive screening of this compound's biological activity is required to identify its potential therapeutic targets and effects.

Mechanism of Action Studies: Once a significant biological effect is identified, further studies would be needed to elucidate the specific molecular mechanisms through which this compound acts.

Without these fundamental studies, any discussion of further challenges or opportunities remains speculative.

Broader Implications of this compound Research on Chemical Biology and Drug Discovery Paradigms

As there is no significant body of research on this compound, it has not had any discernible impact on chemical biology or drug discovery paradigms. The compound's current status highlights the vast number of chemicals that have been synthesized or identified but remain largely unexplored. The journey of a compound from initial synthesis to a well-understood chemical probe or therapeutic agent is long and requires substantial research investment. This compound, for now, represents the starting point of this journey, with its potential yet to be unlocked and its story in the fields of chemical biology and drug discovery yet to be written.

Q & A

Q. How to structure a research proposal for funding agencies focused on this compound?

  • Methodological Guidance : Clearly define objectives (e.g., "Determine this compound's efficacy in [disease model] using [methodology]"). Link hypotheses to societal impact (e.g., addressing drug resistance). Include timelines, risk mitigation strategies, and preliminary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.